
3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C22H21ClF3N3O4 and its molecular weight is 483.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(Tert-butyl)-1-(3-chloro-5-(trifluoromethyl)(2-pyridyl))-4-((4-hydroxy-3,5-dimethoxyphenyl)methylene)-2-pyrazolin-5-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various biological effects observed in studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics
- Molecular Weight : 365.76 g/mol
- CAS Number : 1417789-41-3
- Purity : Typically above 95% in synthesized forms
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, including the introduction of the tert-butyl group and the chloro-trifluoromethyl pyridine moiety. The SAR studies indicate that modifications to the phenolic and pyridine rings significantly influence biological activity.
Table 1: Structure and Biological Activity Correlation
Compound Variant | Modification | Observed Activity (GI50) |
---|---|---|
Parent Compound | None | 0.92 µM |
Variant A | 4-Methoxy | 2.6 µM |
Variant B | 4-Hydroxy | 0.34 µM |
Variant C | 4-Isopropyl | No activity |
Anticancer Properties
Studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting growth in Ewing's sarcoma family tumors (ESFT) with a GI50 value of approximately 0.92 µM, indicating potent antiproliferative effects.
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3.
- Cell Cycle Arrest : It causes G2/M phase arrest in A549 lung cancer cells, effectively halting cell proliferation.
Case Studies
- Study on Ewing's Sarcoma : A study evaluated the efficacy of the compound against TC32 cell lines derived from Ewing's sarcoma. The results indicated a significant reduction in cell viability with increasing concentrations of the compound.
- Lung Cancer Cell Line Study : In another investigation involving A549 cells, the compound was found to inhibit tubulin polymerization with an IC50 value of 5.24 ± 0.06 μM, suggesting its potential as a chemotherapeutic agent targeting microtubule dynamics.
Eigenschaften
IUPAC Name |
(4Z)-5-tert-butyl-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O4/c1-21(2,3)18-13(6-11-7-15(32-4)17(30)16(8-11)33-5)20(31)29(28-18)19-14(23)9-12(10-27-19)22(24,25)26/h6-10,30H,1-5H3/b13-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOWKOGUXCLCEB-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1=CC2=CC(=C(C(=C2)OC)O)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)O)OC)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.